molecular formula C11H16O B7894867 1-(2-Ethylphenyl)propan-1-ol

1-(2-Ethylphenyl)propan-1-ol

Cat. No.: B7894867
M. Wt: 164.24 g/mol
InChI Key: MRGYAJPDYSGVSJ-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethylphenyl)propan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-bromoethylbenzene with magnesium in the presence of tetrahydrofuran (THF) to form a Grignard reagent. This reagent is then reacted with propanal to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of Grignard reagents is common due to their efficiency in forming carbon-carbon bonds, which is crucial for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones and carboxylic acids.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the substituent introduced, such as alkyl halides.

Scientific Research Applications

Chemistry

1-(2-Ethylphenyl)propan-1-ol is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it a versatile building block in organic synthesis.

Application Description
Organic SynthesisUsed as a precursor for synthesizing pharmaceuticals and agrochemicals.
CatalysisActs as a ligand in catalytic reactions involving transition metals.

Biology

In biological studies, this compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against certain bacterial strains.
  • Enzyme Interaction Studies : It is studied for its role in enzyme interactions, potentially influencing metabolic pathways.
Biological Activity Findings
AntimicrobialEffective against Gram-positive bacteria.
Enzyme ModulationInfluences enzyme kinetics in metabolic pathways.

Medicine

The compound is being explored for its potential therapeutic effects:

  • Drug Development : As a precursor in drug synthesis, it may contribute to the development of novel therapeutic agents targeting various diseases.
  • Neuropharmacology : Preliminary studies suggest it could have implications in treating neurological disorders due to its interaction with neurotransmitter systems.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Activity Study
    • Study Focus : Evaluated the effectiveness of this compound against bacterial strains.
    • Key Findings : Demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent.
  • Enzyme Interaction Research
    • Study Focus : Investigated the compound's effect on cytochrome P450 enzymes.
    • Key Findings : Found that this compound modulates enzyme activity, which could impact drug metabolism.
  • Synthesis of Novel Compounds
    • Study Focus : Utilized this compound as a starting material for synthesizing new pharmacological agents.
    • Key Findings : Successfully synthesized derivatives that exhibited enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with the target molecules. This can lead to changes in the activity or function of the target, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropan-1-ol: Similar structure but lacks the ethyl group on the phenyl ring.

    2-Phenylethanol: Similar structure but has a different carbon chain length.

    1-(2-Methylphenyl)propan-1-ol: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

1-(2-Ethylphenyl)propan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in how the compound interacts with other molecules, making it distinct from its similar counterparts .

Biological Activity

1-(2-Ethylphenyl)propan-1-ol, a secondary alcohol with the molecular formula C11H16O, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its propanol backbone and an ethylphenyl substituent, which may influence its interaction with biological systems.

  • Molecular Formula : C11H16O
  • Molecular Weight : 168.25 g/mol
  • Structure : The compound features a propanol structure with an ethyl group attached to a phenyl ring, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that related compounds can inhibit the growth of certain bacteria and fungi.
  • Neuroprotective Effects : Compounds similar to this compound have been investigated for their ability to protect neuronal cells from damage.
  • Potential as Drug Precursors : Its structure allows it to serve as a precursor for synthesizing more complex pharmaceutical agents.

Antimicrobial Activity

A study focusing on the synthesis of aromatic and heterocyclic esters derived from this compound demonstrated significant antimicrobial properties. For instance, compounds synthesized from similar structures showed effective inhibition against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values were found to be notably lower than standard antifungal agents like fluconazole .

Neuroprotective Effects

The neuroprotective potential of alcohol derivatives has been explored through their effects on calcium ion uptake in neurons. Compounds with similar structures have been shown to inhibit glutamate-induced calcium influx, which is crucial in preventing excitotoxicity associated with neurodegenerative diseases . This suggests that this compound may also exhibit protective effects in neuronal contexts.

Synthesis Methods

The synthesis of this compound typically involves:

  • Radical Coupling Reactions : Utilizing radical initiators under controlled conditions to form secondary alcohols from primary alcohols.

Case Study: Green Synthesis

A recent study highlighted a green approach to synthesize diphenyl-substituted alcohols, including derivatives of this compound. The reaction conditions were optimized to achieve yields up to 95% using non-toxic solvents and without transition metal catalysts, showcasing an environmentally friendly methodology .

Data Tables

Biological Activity Observed Effect Reference
AntimicrobialInhibition of Candida albicans
NeuroprotectiveReduced calcium uptake
Synthesis YieldUp to 95% in green synthesis

Properties

IUPAC Name

1-(2-ethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGYAJPDYSGVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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